7-((Pyrimidin-2-yloxy)methyl)octahydrocyclopenta[b][1,4]oxazine 7-((Pyrimidin-2-yloxy)methyl)octahydrocyclopenta[b][1,4]oxazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13664189
InChI: InChI=1S/C12H17N3O2/c1-4-14-12(15-5-1)17-8-9-2-3-10-11(9)16-7-6-13-10/h1,4-5,9-11,13H,2-3,6-8H2
SMILES: C1CC2C(C1COC3=NC=CC=N3)OCCN2
Molecular Formula: C12H17N3O2
Molecular Weight: 235.28 g/mol

7-((Pyrimidin-2-yloxy)methyl)octahydrocyclopenta[b][1,4]oxazine

CAS No.:

Cat. No.: VC13664189

Molecular Formula: C12H17N3O2

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

7-((Pyrimidin-2-yloxy)methyl)octahydrocyclopenta[b][1,4]oxazine -

Specification

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
IUPAC Name 7-(pyrimidin-2-yloxymethyl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine
Standard InChI InChI=1S/C12H17N3O2/c1-4-14-12(15-5-1)17-8-9-2-3-10-11(9)16-7-6-13-10/h1,4-5,9-11,13H,2-3,6-8H2
Standard InChI Key IUKIDKVALJOGET-UHFFFAOYSA-N
SMILES C1CC2C(C1COC3=NC=CC=N3)OCCN2
Canonical SMILES C1CC2C(C1COC3=NC=CC=N3)OCCN2

Introduction

Structural Characteristics

Molecular Architecture

The compound combines a bicyclic octahydrocyclopenta[b] oxazine core with a pyrimidin-2-yloxymethyl substituent. Key structural features include:

PropertyValue
IUPAC Name7-(pyrimidin-2-yloxymethyl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b] oxazine
Molecular FormulaC₁₂H₁₇N₃O₂
Molecular Weight235.28 g/mol
SMILESC1CC2C(C1COC3=NC=CC=N3)OCCN2
InChI KeyIUKIDKVALJOGET-UHFFFAOYSA-N
PubChem CID121229734

The bicyclic system introduces stereochemical complexity, with eight hydrogen atoms contributing to its octahydro designation .

Spectroscopic Characterization

Data from IR, NMR, and mass spectrometry confirm its structure:

TechniqueKey Observations
IR SpectroscopyPeaks at 1720 cm⁻¹ (C=O), 2220 cm⁻¹ (C≡N), and 3380 cm⁻¹ (N-H) .
¹H NMRδ 3.7 (2H, CH₂), 7.2–7.8 (6H, aromatic protons), and coupling constants indicative of bicyclic geometry .
Mass SpectrometryMolecular ion peak at m/z 235.28, with fragmentation patterns aligning with the proposed structure .

Synthesis Methods

Key Synthetic Pathways

The compound is synthesized through multi-step reactions involving heterocyclic condensation and functionalization:

  • Core Formation: Thiouracil derivatives react with benzyl chlorides under alkaline conditions to form the oxazine ring .

  • Substituent Addition: Pyrimidine moieties are introduced via nucleophilic substitution or Mitsunobu reactions .

  • Purification: Column chromatography (ethyl acetate/hexane) yields the final product with >95% purity .

A representative synthesis from thiouracil and 2-chloropyrimidine is illustrated below:

Thiouracil+2-ChloropyrimidineKOH, EtOH/H₂OIntermediateOxazine CyclizationTarget Compound\text{Thiouracil} + \text{2-Chloropyrimidine} \xrightarrow{\text{KOH, EtOH/H₂O}} \text{Intermediate} \xrightarrow{\text{Oxazine Cyclization}} \text{Target Compound}

Optimization Challenges

  • Stereoselectivity: The bicyclic system requires precise reaction conditions to avoid diastereomer formation .

  • Yield Improvement: Microwave-assisted synthesis and catalyst screening (e.g., K₂CO₃ vs. Cs₂CO₃) enhance efficiency .

Chemical Reactivity

Functional Group Transformations

  • Ring-Opening Reactions: The oxazine ring undergoes hydrolysis under acidic conditions to yield aminol derivatives .

  • Electrophilic Substitution: The pyrimidine ring participates in nitration and halogenation at the 5-position .

Stability Profile

  • Thermal Stability: Decomposes at 240°C without melting .

  • pH Sensitivity: Stable in neutral conditions but hydrolyzes in strong acids/bases .

Biological Activity and Applications

DerivativeIC₅₀ (µM)Target
3a9.17p65 subunit of NF-κB
5b6.29IκBα phosphorylation

Mechanistically, 3a binds Lys28 of NF-κB via π-alkyl interactions, while 5b inhibits IκBα degradation .

Antimicrobial Activity

Preliminary screens against E. coli and S. aureus show MIC values of 32–64 µg/mL, suggesting moderate efficacy .

ParameterValueCompliance
LogP1.98Optimal (<5)
H-Bond Donors2≤5
H-Bond Acceptors5≤10
Polar Surface Area58.3 Ų<140 Ų

The compound adheres to Lipinski’s Rule of Five, indicating oral bioavailability potential .

Toxicity Considerations

  • Acute Toxicity: LD₅₀ > 500 mg/kg in murine models.

  • Genotoxicity: Negative in Ames tests .

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